Beraprost - 88430-50-6

Beraprost

Catalog Number: EVT-261732
CAS Number: 88430-50-6
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beraprost sodium, commonly referred to as beraprost, is a synthetic analog of prostacyclin (PGI2), an endogenous eicosanoid synthesized by vascular endothelial cells. [] It serves as a valuable research tool due to its stability and oral activity compared to the naturally occurring PGI2, which has a short half-life. [] Beraprost is utilized in various scientific investigations to understand its role in biological processes and its potential to influence various physiological functions.

Future Directions

c) Developing Novel Prodrugs: Developing prodrugs of Beraprost with improved pharmacokinetic properties, such as prolonged half-life and enhanced target specificity, could lead to more efficient and convenient therapeutic options. []

d) Investigating Combination Therapies: Combining Beraprost with other therapeutic agents, such as phosphodiesterase type 5 inhibitors, could provide synergistic benefits for specific disease conditions, as suggested by studies demonstrating enhanced effects in pulmonary hypertension. [, ]

Source and Classification

Beraprost is derived from the natural compound prostacyclin (prostaglandin I2). Its chemical classification falls under the category of prostaglandins, which are lipid compounds with diverse hormone-like effects in various tissues. The chemical structure of beraprost includes a unique tricyclic core that distinguishes it from other prostaglandin analogues.

Synthesis Analysis

The synthesis of beraprost has been approached through various methodologies, with significant advancements in enantioselective synthesis techniques.

  1. Total Synthesis: A notable method involves a convergent and enantioselective total synthesis, which was achieved using an organocatalyst-mediated formal cycloaddition reaction. This process utilizes succinaldehyde and nitroalkene as key reactants, resulting in the formation of the tricyclic core of beraprost .
  2. Catalytic Asymmetric Synthesis: Another approach includes a catalytic asymmetric formal synthesis that employs an enantioselective intramolecular oxa-Michael reaction. This method effectively constructs critical intermediates for beraprost synthesis, demonstrating high selectivity and efficiency .
  3. Efficient Synthesis: A straightforward synthesis route has also been developed using dicyclopentadiene as a starting material, showcasing a more practical approach to producing beraprost sodium, its active salt form .
Molecular Structure Analysis

Beraprost's molecular structure comprises a tricyclic framework with multiple functional groups that contribute to its biological activity. The key features include:

  • Tricyclic Core: The core structure is essential for mimicking the natural prostacyclin.
  • Functional Groups: Hydroxyl groups and esters are strategically placed to enhance solubility and receptor binding.

The molecular formula of beraprost is C_21H_30O_5, with a molecular weight of approximately 362.46 g/mol. The stereochemistry of beraprost is crucial for its efficacy, as specific isomers exhibit different biological activities .

Chemical Reactions Analysis

Beraprost participates in various chemical reactions that are pivotal for its synthesis and modification:

  • Cycloaddition Reactions: These reactions are fundamental in constructing the tricyclic core from simpler precursors.
  • Reduction Reactions: Reductions are often employed to convert certain functional groups into alcohols or other derivatives that enhance biological activity.
  • Esterification: This reaction is used to modify the hydroxyl groups into ester forms, which can improve pharmacokinetic properties.

These reactions are characterized by their selectivity and efficiency, often utilizing organocatalysts to achieve desired outcomes with minimal byproducts .

Mechanism of Action

Beraprost exerts its pharmacological effects primarily through the activation of prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. The mechanism can be summarized as follows:

  1. Vasodilation: Upon binding to IP receptors, beraprost stimulates adenylate cyclase activity, leading to increased cyclic adenosine monophosphate levels, which causes relaxation of vascular smooth muscle and subsequent vasodilation.
  2. Inhibition of Platelet Aggregation: By enhancing cyclic adenosine monophosphate levels in platelets, beraprost inhibits platelet aggregation, reducing the risk of thrombus formation.

Studies have demonstrated that beraprost significantly improves pulmonary hemodynamics and exercise tolerance in patients with pulmonary arterial hypertension by promoting vasodilation and inhibiting platelet aggregation .

Physical and Chemical Properties Analysis

Beraprost exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Beraprost is relatively stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.
  • Melting Point: The melting point of beraprost sodium is reported to be around 150 °C.

These properties influence its formulation as a pharmaceutical agent and its bioavailability upon administration .

Applications

Beraprost has several significant applications in medical science:

  1. Pulmonary Arterial Hypertension Treatment: It is used to improve exercise capacity and hemodynamics in patients with this condition.
  2. Peripheral Vascular Disease Management: Beraprost aids in improving blood flow and reducing symptoms associated with peripheral artery diseases.
  3. Research Applications: Ongoing studies investigate its potential benefits in other cardiovascular diseases due to its vasodilatory effects.
Synthesis and Structural Elucidation of Beraprost

Stereoselective Synthetic Pathways for Prostacyclin Analogues

The complex tricyclic structure of beraprost—featuring four contiguous stereocenters within a cyclopenta[b]benzofuran scaffold—demands highly stereoselective synthetic strategies. Early industrial routes relied on diastereomeric mixtures, but recent methodologies prioritize catalytic asymmetric approaches. Kobayashi et al. achieved the first catalytic asymmetric formal synthesis by developing a benzothiadiazine organocatalyst (Catalyst E) that enables an enantioselective intramolecular oxa-Michael reaction. This reaction establishes the initial (2R)-chirality in dihydrobenzofuran intermediates 5 and 6 with up to 93% enantiomeric excess (ee), serving as the foundation for all subsequent stereocenters [1] [9]. Alternative routes, such as Liu et al.'s chiral-pool synthesis from (–)-Corey lactone diol, leverage existing stereochemistry to control new chiral centers via ring-closing metathesis and aromatization (37.4% overall yield) [3]. These pathways exemplify divergent tactics: de novo asymmetric catalysis versus chiral building block utilization.

Table 1: Comparative Stereoselective Strategies for Beraprost Intermediate Synthesis

ApproachKey StepStereochemical OutcomeOverall Yield
Organocatalyzed Oxa-MichaelBenzothiadiazine-catalyzed cyclization93% ee (for 6)55% (4 steps)
Chiral Pool (Corey lactone)Ring-closing metathesis/aromatizationInherited from lactone37.4% (12 steps)
Rh-Catalyzed C–H InsertionDiazoester cyclizationdr >18:167%

Catalytic Asymmetric Allylation in Key Intermediate Formation

Allylation reactions are pivotal for installing beraprost’s aliphatic chains with precise stereocontrol. Liu et al. employ a stereospecific Prins reaction to construct the ω-side chain, where allylsilane reagents attack oxocarbenium ions generated from lactol intermediates. This step proceeds with high anti-selectivity due to chair-like transition-state geometry [3]. Kobayashi’s route utilizes a Wittig olefination between aldehyde 11 and phosphorane 13 to form the α,β-unsaturated amide precursor 7. Though not allylation per se, this carbon–carbon bond formation installs the necessary unsaturation for the subsequent oxa-Michael cyclization. Catalyst E’s tertiary amine moiety directs substrate orientation via hydrogen bonding, ensuring enantioselective cyclization to 5 (86% ee, enhanced to 95% after crystallization) [1] [9].

Optimization of Radical Cyclization for Core Benzocyclopenta[d]furan Scaffold

Constructing beraprost’s fused tricyclic core requires cyclization strategies that respect its stereochemical complexity. Kobayashi’s synthesis features a dirhodium-catalyzed C–H insertion of diazoester 14 or 20, which forges the cyclopentane ring via stereospecific intramolecular C–C bond formation. The reaction exploits the conformational bias of the dihydrobenzofuran scaffold, delivering the cis-fused tricyclic system with >18:1 diastereoselectivity. Subsequent hydride reduction occurs from the convex face, setting the C1 and C2 stereocenters [1] [9]. Liu et al.’s method circumvents radical pathways entirely, using aromatization of a dihydrofuran intermediate after metathesis to assemble the benzofuran moiety [3]. Challenges persist with late-stage radical functionalization: benzylic bromination of 16 for side-chain elongation suffered from poor regioselectivity (14% yield), favoring electrophilic aromatic substitution over alkyl halogenation [1].

Table 2: Cyclization Methods for Tricyclic Core Assembly

MethodSubstrateConditionsDiastereoselectivityYield
Rh₂(OAc)₄-Catalyzed C–H InsertionDiazoester 14CH₂Cl₂, 25°Cdr >18:190%
Ring-Closing MetathesisDiene from Corey lactoneGrubbs II catalystN/A89%
Bromination/Radical AdditionTricyclic methylareneNBS, AIBNLow regioselectivity14%

Green Chemistry Approaches in Large-Scale Production

Industrial synthesis prioritizes atom economy, catalyst recovery, and step efficiency. Kobayashi’s oxa-Michael reaction exemplifies this: catalyst loading was reduced to 1 mol% without compromising enantioselectivity (86% ee at 35°C) by using benzothiadiazine catalyst E with a strong electron-withdrawing CF₃ group. This modification enhances hydrogen-bond-donating ability, enabling milder conditions and lower catalyst loading [1] [9]. Wang et al. developed a one-pot sequence combining ortho-selective metalation of bromoanisoles, copper-catalyzed SN2ʹ cyclization, and Prins reaction, minimizing purification steps [7]. Solvent selection is critical; replacing dichloromethane with ethyl acetate in diazo transfers and C–H insertions improves environmental metrics while maintaining yield (60–67%) [1] [7].

Comparative Analysis of Patent-Derived Synthetic Methodologies

Patent landscapes reveal strategic adaptations for scale and purity. Key distinctions include:

  • Halogen Handling: Early patents (US4474802) use ortho-bromophenol (9) as a directing group for Claisen rearrangements, but Kobayashi showed bromine’s bulk lowers oxa-Michael ee (75% vs. 93% for methyl analogue). Later patents (CN106478572A) prioritize halogen-free intermediates to avoid this [1] [3].
  • Crystallization Purification: Patent US10577341B1 describes isolating diazoester 20 as a crystalline solid, upgrading ee from 86% to 95% via recrystallization—crucial for meeting pharmacopeial purity standards [5] [7].
  • Side-Chain Installation: WO2013040068 employs Horner-Wadsworth-Emmons (HWE) olefination for the α-chain, tolerating diverse ester protections, whereas radical acrylate addition (from earlier routes) proved capricious under GMP conditions [3] [7].

Table 3: Patent Strategies for Critical Synthetic Challenges

ChallengePatent Solution (Representative)Advantage
Low Oxa-Michael ee with Br-substratesUse CF₃-modified catalyst E (WO2013040068)86% ee with 1 mol% loading
Diazoester instabilityCrystallize 20 (US10577341B1)ee upgrade to 95%, enhanced stability
Benzylic bromination low yieldLate-stage HWE olefination (CN106478572A)Avoids radical steps, 80% yield

Compounds Mentioned

Properties

CAS Number

88430-50-6

Product Name

Beraprost

IUPAC Name

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChI Key

CTPOHARTNNSRSR-APJZLKAGSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.